molecular formula C6H6O6S3 B13779389 1,3,5-Trithiane-2,4,6-tricarboxylic acid CAS No. 68928-51-8

1,3,5-Trithiane-2,4,6-tricarboxylic acid

Cat. No.: B13779389
CAS No.: 68928-51-8
M. Wt: 270.3 g/mol
InChI Key: VZFJMKRFMNCZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Trithiane-2,4,6-tricarboxylic acid is a chemical compound with the molecular formula C6H6O6S3. It is known for its unique structure, which consists of a six-membered ring with alternating methylene bridges and thioether groups. This compound is a derivative of trithiane, a cyclic trimer of thioformaldehyde. The compound has a molecular weight of 270.303 g/mol and a density of 1.908 g/cm³ .

Preparation Methods

The synthesis of 1,3,5-Trithiane-2,4,6-tricarboxylic acid typically involves the reaction of formaldehyde with hydrogen sulfide to form trithiane, which is then further reacted to introduce carboxylic acid groups.

Chemical Reactions Analysis

1,3,5-Trithiane-2,4,6-tricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioether groups to thiols.

    Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1,3,5-Trithiane-2,4,6-tricarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex sulfur-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: The compound is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,3,5-Trithiane-2,4,6-tricarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

1,3,5-Trithiane-2,4,6-tricarboxylic acid is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:

    1,3,5-Trithiane: The parent compound, which lacks the carboxylic acid groups.

    2,4,6-Tricarboxy-1,3,5-trithiane: Another derivative with different substitution patterns.

    1,3,5-Trithiane-2-carboxamide:

Properties

CAS No.

68928-51-8

Molecular Formula

C6H6O6S3

Molecular Weight

270.3 g/mol

IUPAC Name

1,3,5-trithiane-2,4,6-tricarboxylic acid

InChI

InChI=1S/C6H6O6S3/c7-1(8)4-13-5(2(9)10)15-6(14-4)3(11)12/h4-6H,(H,7,8)(H,9,10)(H,11,12)

InChI Key

VZFJMKRFMNCZSK-UHFFFAOYSA-N

Canonical SMILES

C1(SC(SC(S1)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.